Combiflex

Description

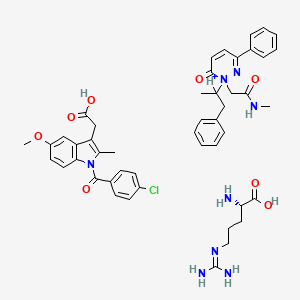

Structure

2D Structure

Properties

CAS No. |

81246-66-4 |

|---|---|

Molecular Formula |

C47H54ClN8O8+ |

Molecular Weight |

894.4 g/mol |

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid;N-methyl-2-[6-oxo-3-phenyl-1-(1-phenylpropan-2-yl)pyridazin-1-ium-1-yl]acetamide |

InChI |

InChI=1S/C22H23N3O2.C19H16ClNO4.C6H14N4O2/c1-17(15-18-9-5-3-6-10-18)25(16-21(26)23-2)22(27)14-13-20(24-25)19-11-7-4-8-12-19;1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12;7-4(5(11)12)2-1-3-10-6(8)9/h3-14,17H,15-16H2,1-2H3;3-9H,10H2,1-2H3,(H,22,23);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/p+1/t;;4-/m..0/s1 |

InChI Key |

LZHDVYGCJYOLBU-MCIOAOFGSA-O |

SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O.CC(CC1=CC=CC=C1)[N+]2(C(=O)C=CC(=N2)C3=CC=CC=C3)CC(=O)NC.C(CC(C(=O)O)N)CN=C(N)N |

Isomeric SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O.CC(CC1=CC=CC=C1)[N+]2(C(=O)C=CC(=N2)C3=CC=CC=C3)CC(=O)NC.C(C[C@@H](C(=O)O)N)CN=C(N)N |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O.CC(CC1=CC=CC=C1)[N+]2(C(=O)C=CC(=N2)C3=CC=CC=C3)CC(=O)NC.C(CC(C(=O)O)N)CN=C(N)N |

Synonyms |

arginine, indomethacin, isamfazone drug combination arginine- indomethacin - isamfazone |

Origin of Product |

United States |

Chemical Synthesis and Advanced Functionalization of Combiflex Polymeric Architectures

Precision Polymerization Techniques for Tailored Polyolefin Backbones

The synthesis of flexible polyolefins with precisely controlled architectures is paramount to achieving the desired balance of flexibility, durability, and chemical resistance. Modern polymerization techniques have evolved to allow for a high degree of control over the polymer's molecular weight, polydispersity, and microstructure.

Catalytic polymerization is a cornerstone in the synthesis of polyolefins, offering superior control compared to radical polymerization methods. wikipedia.org Early transition metal catalysts, such as Ziegler-Natta and metallocene catalysts, are instrumental in this regard. psu.edu Single-site metallocene catalysts, in particular, have revolutionized the field by enabling the production of polyolefins with narrow molecular weight distributions and uniform comonomer incorporation, which is crucial for the consistent performance of FPO materials. psu.edu These catalysts can be designed to produce a range of polyolefin elastomers by copolymerizing ethylene (B1197577) with α-olefins like propylene (B89431) or octene. The choice of catalyst and reaction conditions directly influences the degree of crystallinity and the elastomeric properties of the resulting polymer.

Recent advancements have focused on the development of catalysts that can tolerate the presence of polar functional groups, which traditionally poison the catalyst. mdpi.com This allows for the direct copolymerization of olefins with functional monomers, providing a more direct route to functionalized polyolefins with tailored properties. mdpi.com

Post-Polymerization Chemical Modification and Grafting Strategies for Enhanced Reactivity and Surface Characteristics

Given the chemically inert nature of polyolefin backbones, post-polymerization modification is a critical strategy for introducing functional groups. rsc.orgnih.gov These modifications enhance properties such as adhesion, compatibility with other materials, and surface energy.

One of the most established methods for post-polymerization functionalization is free-radical grafting. wikipedia.orgresearchgate.net This technique often involves the use of peroxides to generate radicals on the polyolefin chain, which can then initiate the grafting of polar monomers like maleic anhydride (B1165640). wikipedia.org The resulting maleic anhydride-grafted polyolefins exhibit improved adhesion to various substrates and can act as compatibilizers in polymer blends.

Other post-polymerization modification techniques include:

Chlorination and Chlorosulfonation: These processes introduce chlorine and sulfonyl chloride groups onto the polymer chain, which can serve as reactive sites for further functionalization. researchgate.net

Oxidation: The surface of polyolefins can be oxidized using methods like plasma treatment or wet chemical processes to introduce polar functional groups such as hydroxyl, carbonyl, and carboxyl groups.

Photochemical Oximation: A more recent and cleaner method involves the use of light to introduce oxime groups onto the polyethylene (B3416737) backbone without the need for solvents or catalysts. acs.org This technique allows for tunable functionalization and the incorporation of ketone and nitro groups as well. acs.org

These grafting and modification strategies are essential for transforming commodity polyolefins into high-performance materials suitable for demanding applications like the Combiflex sealing system. nih.gov

Design and Incorporation of Specific Chemical Additives and Compatibilizers within the Polymer Matrix

Flexible polyolefins are often polymer blends, for instance, a compound of polypropylene (B1209903) (PP) and ethylene propylene rubber (EPR) or ethylene propylene diene monomer (EPDM). civilengineerblog.com To ensure the miscibility and desired performance of these blends, the incorporation of specific additives and compatibilizers is crucial.

Compatibilizers are polymeric additives that enhance the interfacial adhesion between immiscible polymer phases, leading to improved mechanical properties. acs.org For polyolefin blends, common compatibilizers include:

Grafted Copolymers: Polyolefins grafted with maleic anhydride are effective compatibilizers for blends containing polar polymers.

Block Copolymers: Styrenic block copolymers, such as Styrene-Ethylene-Butylene-Styrene (SEBS), are widely used to compatibilize polyolefin blends. specialchem.com

Reactive Compatibilizers: These are polymers with functional groups that can react at the interface during melt processing, forming covalent bonds between the different polymer phases.

Beyond compatibilizers, a range of other additives are incorporated into the polymer matrix to enhance specific properties: additivesforpolymer.com

UV Stabilizers: Hindered Amine Light Stabilizers (HALS) and Ultraviolet Light Absorbers (UVA) are critical for protecting the polymer from degradation due to sun exposure.

Antioxidants: These additives prevent oxidative degradation of the polymer during processing and throughout its service life.

Flame Retardants: Halogenated or non-halogenated flame retardants can be added to improve the fire resistance of the material.

Lubricants: Additives like ethylene bis-stearamide (EBS) or polyethylene waxes are used to improve the processability of the polymer.

The careful selection and incorporation of these additives are key to the long-term durability and performance of FPO membranes.

Mechanistic Investigations of Functionalization Reactions and Polymer Derivatization

Understanding the underlying mechanisms of functionalization reactions is vital for optimizing the process and tailoring the final properties of the polymer. For instance, in free-radical grafting, the mechanism involves the abstraction of a hydrogen atom from the polyolefin backbone by a radical initiator, followed by the addition of a monomer to the resulting macroradical. The efficiency of this process is influenced by factors such as the type of initiator, the monomer reactivity, and the reaction conditions.

Mechanistic studies of catalytic copolymerization have shed light on how different catalyst structures influence monomer insertion and chain transfer rates. researchgate.net For example, kinetic studies of nickel complexes have provided insights into the rate-limiting steps of copolymerizing ethylene with acrylates, which is crucial for designing more efficient catalysts for producing functional polyolefins. researchgate.net

The derivatization of functional groups introduced onto the polyolefin backbone opens up a wide range of possibilities for creating advanced materials. For example, the epoxy groups on a grafted glycidyl (B131873) methacrylate (B99206) can undergo ring-opening reactions with amines, thiols, or azides to introduce a variety of functionalities. tu-chemnitz.de Similarly, esterification can be used to convert carboxylic acid groups into esters with different properties. coacechem.com These derivatization reactions allow for the fine-tuning of the polymer's chemical and physical characteristics to meet the specific demands of its application.

Macromolecular Conformation and Supramolecular Assembly in Combiflex Systems

Analysis of Chain Topology and Branching within Modified Polyolefin Networks

Flexible polyolefins (FPO) are typically polymer alloys, often consisting of materials like polypropylene (B1209903), polyethylene (B3416737), and polybutylene. baukobox.de The macromolecular structure of these polyolefins is characterized by a simple hydrocarbon backbone, but their properties are heavily influenced by their chain topology, particularly the extent and nature of branching. mdpi.comwikipedia.org

Polyolefins such as low-density polyethylene (LDPE) contain long-chain branching, which prevents the polymer chains from packing closely together, leading to lower density and higher flexibility. mdpi.com In contrast, linear low-density polyethylene (LLDPE), another common component, incorporates short-chain branches by copolymerizing ethylene (B1197577) with alpha-olefins like butene, hexene, or octene. mdpi.com

The specific blend of these polymers in the Combiflex FPO tape dictates its mechanical properties. The degree and type of branching affect the polymer's crystallinity, melt flow, and elasticity. acs.org Topological analysis, using quantitative descriptors like the Wiener number or a topological complexity index, can be employed to characterize these complex branching patterns and relate them to material properties. acs.orgnih.govresearchgate.net Factors such as the number of branches, their length, and their distribution along the polymer backbone are critical determinants of the network's complexity and, consequently, its physical behavior. nih.govresearchgate.net

| Parameter | Influence on Polyolefin Network | Example Polymer |

| Short-Chain Branching | Disrupts crystallinity, lowers density, enhances flexibility. | Linear Low-Density Polyethylene (LLDPE) |

| Long-Chain Branching | Inhibits crystal formation, decreases density, improves processability. | Low-Density Polyethylene (LDPE) |

| Chain Topology | Governs melt viscosity, mechanical strength, and compatibility in blends. | Polyethylene/Polypropylene Copolymers |

Elucidation of Inter-Chain Interactions and Domain Structures

The supramolecular assembly in FPOs is governed by relatively weak, non-covalent forces. The primary inter-chain interactions in these nonpolar polymers are van der Waals forces. Although individually weak, the cumulative effect of these interactions along the long polymer chains is significant.

Due to these interactions and the chain structure, FPOs are semi-crystalline materials, meaning they possess both ordered crystalline domains and disordered amorphous domains. baukobox.de

Crystalline Domains: These are regions where segments of the polymer chains are neatly folded and packed into ordered lamellar structures. These domains provide strength, stiffness, and chemical resistance to the material.

Amorphous Domains: In these regions, the polymer chains are randomly coiled and entangled. These domains impart flexibility and toughness to the polymer.

Chemical Aspects of Cross-Linking Networks and Their Influence on Material Integrity

The integrity of the this compound system relies on the powerful bond formed by the Sikadur epoxy adhesive. This adhesive is a two-part system, typically consisting of an epoxy resin (Part A) and a hardener (Part B). sika.comsika.comyoutube.com The chemical reaction between these two components creates a rigid, three-dimensional cross-linked network.

The epoxy resin part contains epoxide groups (three-membered rings of two carbon atoms and one oxygen atom), which are highly reactive. nagase.com The hardener is often based on amines. When mixed, the amine groups in the hardener open the epoxide rings and form strong covalent bonds, linking the polymer chains together. youtube.com This process, known as curing, transforms the liquid adhesive into a solid, high-strength material that hardens without significant shrinkage. sika.comsika.com

A significant challenge is achieving strong adhesion between the polar epoxy adhesive and the nonpolar, low-surface-energy FPO tape. youtube.com Polyolefin surfaces are chemically inert, making them difficult to bond to. youtube.com To ensure a durable bond, the FPO tape in the this compound system is described as having "advanced adhesion properties," which suggests some form of surface modification or the inclusion of adhesion promoters to enhance the interfacial interaction between the polyolefin and the epoxy. acs.org This enhanced interaction is crucial for transferring stress from the substrate through the adhesive to the flexible tape, ensuring the integrity of the seal under mechanical and environmental loads. The resulting cross-linked network provides excellent chemical resistance and durability. specialchem.com

| Component | Chemical Group | Function |

| Sikadur Resin (Part A) | Epoxide | Provides reactive sites for cross-linking. |

| Sikadur Hardener (Part B) | Amine (typically) | Opens epoxide rings to form covalent bonds. |

| Cross-Linked Network | 3D Covalent Bonds | Provides high mechanical strength, thermal stability, and chemical resistance. |

Computational Chemistry Approaches to Model Polymer Conformations and Aggregation

Computational chemistry provides powerful tools for understanding the behavior of polymeric systems at a molecular level. researchgate.net Methods like Molecular Dynamics (MD) simulations can be used to model the conformation of polyolefin chains and their aggregation behavior. uic.edu

Chemical Stability and Complex Degradation Pathways of Combiflex Components

Mechanisms of Oxidative Degradation under Accelerated and Long-Term Environmental Exposure

The oxidative degradation of flexible polyolefins is a critical process that dictates their long-term stability and performance. It proceeds via a free-radical chain reaction mechanism, which is autocatalytic in nature. This process can be initiated by various environmental stressors such as heat, light, or mechanical stress. fiveable.me

The fundamental mechanism is an auto-oxidation cycle involving three key stages:

Initiation: This first step involves the formation of initial free radicals (R•) on the polymer backbone. This can occur through the homolytic scission of C-C or C-H bonds when the polymer is exposed to sufficient energy (e.g., heat or UV radiation) or by the decomposition of impurities like hydroperoxides introduced during processing. uomustansiriyah.edu.iq

Propagation: The polymer radical (R•) reacts rapidly with atmospheric oxygen (O₂) to form a peroxy radical (ROO•). This highly reactive peroxy radical can then abstract a hydrogen atom from an adjacent polymer chain (R'H), creating a new polymer radical (R'•) and a hydroperoxide (ROOH). This process propagates the degradation, as the newly formed radical continues the chain reaction.

Chain Branching & Scission: The hydroperoxides (ROOH) formed during propagation are unstable and can cleave to form two new radicals—an alkoxy (RO•) and a hydroxyl (•OH) radical. These highly reactive species can abstract more hydrogen atoms, significantly accelerating the degradation process. A common pathway for chain scission is the β-scission reaction, where an alkoxy radical breaks an adjacent carbon-carbon bond, leading to a reduction in the polymer's molecular weight and a loss of mechanical properties like tensile strength and flexibility. fiveable.me

Termination: The reaction cycle concludes when two radicals combine to form a stable, non-radical species.

Polyolefins are particularly susceptible to this form of degradation due to the presence of tertiary carbon atoms in their structure (e.g., in polypropylene (B1209903) or branched polyethylene), where the hydrogen atom is more easily abstracted. fiveable.me High-density polyethylene (B3416737) (HDPE) is generally more stable than polypropylene (PP) toward oxidation. mdpi.com

Table 1: Key Reactions in the Auto-Oxidation of Flexible Polyolefins

| Stage | Reaction | Description |

|---|---|---|

| Initiation | Polymer → R• | Formation of initial alkyl radical from heat, UV light, or stress. |

| Propagation | R• + O₂ → ROO• | Rapid reaction of the alkyl radical with oxygen to form a peroxy radical. |

| Propagation | ROO• + R'H → ROOH + R'• | Hydrogen abstraction by the peroxy radical, forming a hydroperoxide and a new alkyl radical. |

| Chain Branching | ROOH → RO• + •OH | Cleavage of unstable hydroperoxide into highly reactive alkoxy and hydroxyl radicals. |

| Termination | R• + R• → R-R | Combination of two radicals to form a stable product, ending the chain reaction. |

Photochemical Reactions and UV-Induced Degradation of Polymeric Structures

Photochemical degradation is a major factor in the weathering of polyolefins used in outdoor applications. utb.cz This process is initiated by the absorption of ultraviolet (UV) radiation from sunlight, typically in the wavelength range of 290-400 nm. While the pure polyolefin backbone does not absorb UV light, degradation is initiated by the presence of chromophoric impurities, which are often introduced during manufacturing and processing. These can include catalyst residues, hydroperoxides, or carbonyl groups. wikipedia.org

Once a photon is absorbed, the chromophore is raised to an excited state, leading to the formation of free radicals through two primary photochemical processes known as Norrish reactions: researchmap.jpelsevierpure.com

Norrish Type I Reaction: This involves the cleavage of the bond adjacent to a carbonyl group, generating two radical species. This directly leads to chain scission and a reduction in molecular weight.

Norrish Type II Reaction: This process involves the abstraction of a hydrogen atom from another part of the same polymer chain by the excited carbonyl group, leading to the cleavage of the main polymer chain and the formation of a terminal double bond.

The radicals generated by these photochemical reactions can then initiate the auto-oxidation cycle described in section 4.1, creating a synergistic effect where light and oxygen together accelerate the material's degradation. researchmap.jp This photo-oxidation leads to surface embrittlement, cracking, color changes, and a significant loss of mechanical properties. utb.cz

Table 2: Susceptibility of Chemical Groups in Polyolefins to UV Radiation

| Chromophoric Group | UV Absorption Wavelength (approx.) | Primary Photochemical Reaction | Consequence |

|---|---|---|---|

| Hydroperoxides (OOH) | ~300-340 nm | Cleavage into RO• and •OH radicals | Initiation of oxidative degradation |

| Ketones / Carbonyls (C=O) | ~280-330 nm | Norrish Type I & II reactions | Chain scission, radical formation |

| Catalyst Residues (e.g., Ti) | Broad UV range | Photocatalytic radical formation | Initiation of oxidative degradation |

Chemical Aspects of Biotic and Abiotic Degradation in Environmental Contexts

In environmental contexts, the degradation of polyolefins is a complex process involving the interplay of both abiotic (non-living) and biotic (living) factors. Due to their high molecular weight and hydrophobic, non-hydrolyzable nature, FPOs are not readily biodegradable. wikipedia.org

The degradation proceeds in a sequential manner:

Abiotic Degradation (Initial Stage): The polymer must first be broken down by abiotic processes. Photo-oxidation (from UV light and oxygen) and thermal oxidation are the primary mechanisms. wikipedia.org These processes cause chain scission, which reduces the molecular weight of the polymer chains, and introduce polar functional groups, such as carbonyls and hydroxyls, onto the polymer surface. This initial breakdown is crucial as it transforms the large, inert polymer into smaller, oxidized fragments.

Biotic Degradation (Secondary Stage): Once the molecular weight has been sufficiently reduced (typically to below 500 g/mol ) and the surface has become more hydrophilic, microorganisms such as bacteria and fungi can begin the biotic degradation phase. The enzymes produced by these organisms can now attack the smaller, oxidized polymer fragments, using the carbon content as a source of energy. This process ultimately converts the polymer fragments into carbon dioxide, water, and biomass.

Therefore, the biotic degradation of polyolefins is entirely dependent on the preceding abiotic weathering. Without the initial chemical changes induced by light, heat, and oxygen, the material remains largely resistant to microbial attack.

Thermal Decomposition Chemistry and Analysis of Volatile Organic Compound Formation

When subjected to high temperatures in the absence of sufficient oxygen (pyrolysis) or in its presence (thermal oxidation), flexible polyolefins undergo thermal decomposition. This process involves the cleavage of the polymer's C-C and C-H bonds, leading to the formation of a wide range of lower molecular weight products, including volatile organic compounds (VOCs).

The decomposition mechanism is a free-radical process. At elevated temperatures, polymer chains begin to rupture, creating radicals that propagate through a series of chain scission, isomerization, and hydrogen transfer reactions. This results in a complex mixture of gaseous and liquid products.

The composition of the volatile products is highly dependent on the specific type of polyolefin, the temperature, and the presence of oxygen. doi.org

In an inert atmosphere (pyrolysis): The decomposition of polyethylene and polypropylene yields a mixture of saturated and unsaturated hydrocarbons, including alkanes, alkenes, and dienes.

In an oxidative atmosphere: The presence of oxygen leads to the formation of oxygenated compounds in addition to hydrocarbons. These can include aldehydes, ketones, carboxylic acids, alcohols, carbon monoxide (CO), and carbon dioxide (CO₂). doi.org The addition of oxygen can also lower the optimal temperature for decomposition to occur. doi.org

Table 3: Common Volatile Organic Compounds (VOCs) from Polyolefin Thermal Decomposition

| Compound Class | Specific Examples | Typical Formation Temperature Range |

|---|---|---|

| Alkanes | Methane, Ethane, Propane, Butane | > 350°C |

| Alkenes | Ethene, Propene, Butene | > 350°C |

| Aromatics | Benzene, Toluene, Styrene | > 400°C |

| Oxygenated Hydrocarbons | Formaldehyde, Acetaldehyde, Acetone, Acetic Acid | > 250°C (in presence of O₂) |

| Carbon Oxides | Carbon Monoxide, Carbon Dioxide | > 300°C (in presence of O₂) |

Interfacial Chemistry and Adhesion Mechanisms in Multi Component Combiflex Systems

Chemical Bonding and Interfacial Adhesion at Polymer-Substrate Interfaces

Interfacial adhesion between polymers and substrates is a critical determinant of a multi-component system's structural integrity and durability. Adhesion mechanisms at these interfaces are diverse, encompassing chemical, mechanical interlocking, diffusion, and electrostatic interactions. 3m.co.uk

Chemical Adhesion: This is the strongest mechanism, involving molecular contact where functional groups in the adhesive or polymer form bonds with atoms or molecules on the substrate surface. These bonds can include covalent bonds, hydrogen bonds, and acid-base interactions. For instance, covalent siloxane bonds can form between silane (B1218182) groups in a polymer and hydroxyl groups on a glass surface, leading to strong interfacial interaction. 3m.co.ukmdpi.comwiley-vch.de The presence of polar groups containing a covalently bonded hydrogen atom and an atom with a free pair of electrons (like oxygen and nitrogen) often facilitates hydrogen bonding. wiley-vch.de

Mechanical Interlocking: This mechanism occurs as the adhesive or polymer flows into the pores or irregularities on the substrate's surface, creating a physical impediment to crack propagation at the interface. This interlocking also increases the surface area, thereby enhancing total contact between the adhesive and the substrate. 3m.co.uk

Diffusion Adhesion: Common in assemblies involving low surface energy materials, diffusion occurs when the adhesive polymer can penetrate and entangle with a polymeric substrate. This process creates an interface with entangled polymer chains that bond the adhesive and substrate. 3m.co.uk For instance, chain interdiffusion or chemical reactions are crucial for strong polymer-polymer interfaces. azom.com

Electrostatic Adhesion: This mechanism arises from the attraction between the charged surface of the adhesive and an oppositely charged substrate, frequently observed in tape applications. 3m.co.uk

Molecular forces such as van der Waals forces, hydrogen bonding, acid-base interactions, and covalent bonding contribute to the molecular adhesion forces, which typically act over very short distances (2-3 nanometers). tudelft.nl The resulting forces are dependent on the chemistry of both the substrate's oxide layer and the chemistry and supramolecular ordering of the adsorbed polymer. tudelft.nl

Data on the tensile adhesion strength of the Sikadur-Combiflex CF Adhesive Normal, an epoxy-based adhesive used in the Combiflex system, demonstrates its robust bonding capabilities across various substrates:

| Substrate | Adhesion Strength (N/mm²) |

| Concrete (dry) | > 4 |

| Concrete (mat damp) | > 4 |

| Steel (blast cleaned) | > 10 |

| sika.com |

Role of Surface Chemistry in Promoting Inter-Layer Compatibility in Laminated Structures

In multi-component laminated structures, such as those found in the this compound system, the compatibility of materials is paramount. Compatibility refers to the capacity of two or more materials to coexist without exhibiting signs of delamination, discoloration, or alterations due to chemical interactions over an extended period. glassonweb.com

Surface chemistry plays a crucial role in ensuring inter-layer compatibility. The chemical nature of the surfaces at the interface dictates the type and strength of interactions that can form. For instance, in laminated glass, interlayers like polyvinyl butyral (PVB) or ionomers are used to bond glass panes. The rigidity and tenacious adhesion of these interlayers to the glass surface contribute significantly to the laminate's coupling effect, allowing it to handle higher loads. google.combd.gov.hkglasseal.co.uk The chemical compatibility between layers is also important, as some interlayer materials may require a binder film if they are less chemically compatible. google.com

The Sikadur-Combiflex SG System, with its modified flexible polyolefin (FPO) waterproofing tape and Sikadur epoxy adhesive, is designed with advanced adhesion properties to ensure compatibility and a watertight seal across various substrates. izgradnjabazena.rssika.com Factors like moisture, elevated temperatures, and chemical interactions can lead to incompatibility phenomena, such as delamination or bubble formation. glassonweb.com Therefore, the surface chemistry of each component must be carefully controlled to promote stable and durable inter-layer bonding.

The shear modulus, a measure of an interlayer's stiffness, significantly impacts the structural performance of laminates. For example, Saflex DG structural interlayer, a plasticized PVB, exhibits a much higher shear modulus than standard PVB, contributing to superior structural capacity. glasseal.co.uk

| Interlayer Type | Shear Modulus (MPa) (at same temperature) |

| Standard Saflex R series | 3 |

| Saflex DG | 300 |

| glasseal.co.uk |

Surface Chemical Treatments for Modulating Adhesion and Wettability

Modulating the surface chemistry of polymeric materials through various treatments is a powerful approach to enhance adhesion and control wettability. These treatments alter physicochemical characteristics such as chemical composition, surface energy, roughness, and wettability, creating a more favorable environment for bonding. arxiv.orgresearchgate.net

Plasma Treatment: Plasma surface modification is an effective technique that involves surface cleaning, chemical activation, physical etching, and the deposition of thin functional layers. Reactive plasma species can break chemical bonds on the polymer surface, generating radical sites for subsequent functionalization or grafting of new chemical structures. arxiv.org The incorporation of polar functional groups like hydroxyl, carbonyl, and carboxyl groups increases surface energy and improves wettability. arxiv.orgmdpi.com Different plasma gases can induce specific changes:

Oxygen plasma: Often used to increase surface energy and promote hydrophilicity. mdpi.com

Nitrogen or Ammonia plasma: Can introduce amine groups, enhancing adhesion. mdpi.com

Fluorine plasma: Can lead to low surface energy, improving chemical inertness and creating hydrophobic surfaces. mdpi.com

Argon plasma: Can increase crosslinking of polymer surfaces. mdpi.com

Laser Surface Treatment: Lasers can also be used to modulate surface properties, affecting adhesion characteristics and biofunctionality. Laser treatment can increase surface roughness and alter wettability. For instance, CO2 laser treatment on polytetrafluoroethylene (PTFE) can yield a more hydrophobic surface, achieving contact angles up to 150°. aip.org

The ability to control wettability is crucial for various applications, including biomaterials and coating technologies. mdpi.comaip.org A water contact angle close to 70° is often considered optimal for cell-material interactions, highlighting the importance of precise wettability control. arxiv.org

Representative contact angle changes observed after surface treatments:

| Polymer Material | Treatment Type | Initial Contact Angle (°) | Modified Contact Angle (°) | Effect on Wettability |

| PTFE | CO2 Laser | (Not specified) | Up to 150 | More Hydrophobic |

| Nylon 6,6 | CO2 Laser | (Not specified) | Modulated ±10 | Tunable |

| Low-density Polyethylene (B3416737) | Acrylic Acid Polymer Coating (Plasma) | (Not specified) | 56 (at room temp) | Hydrophilic |

| High-density Polyethylene | Acrylic Acid Polymer Coating (Plasma) | (Not specified) | 60 (at room temp) | Hydrophilic |

| mdpi.comaip.org |

Chemical Interactions Governing Barrier Properties and Selective Permeation

The barrier properties of polymeric materials, particularly in multi-component systems like this compound, are essential for protecting underlying substrates from environmental factors. Permeation, the mass transport of molecules through a polymer, involves three interrelated processes: adsorption of the chemical onto the polymer surface, diffusion through the polymer matrix, and desorption of the chemical from the polymer. chromatographyonline.comnpl.co.uk

Several factors influence the permeability of polymers:

Polymer Microstructure: The arrangement of polymer chains and the free volume between them significantly impact how easily molecules can pass through. chromatographyonline.comnpl.co.uk

Chemical Interactions: Interactions between the permeating molecules (volatiles, gases, water) and the polymer can affect permeability. Strong affinity can lead to higher absorption and potentially swelling or plasticization of the polymer, altering its mechanical properties and barrier performance. chromatographyonline.comnpl.co.uk

Additives and Fillers: The incorporation of additives can significantly modify barrier properties. For instance, the addition of hydrophobic functional groups to polypropylene (B1209903) can enhance its barrier properties. core.ac.uk

Temperature and Humidity: Environmental variables such as temperature and humidity can influence the kinetics of permeation and the physical state of the polymer. chromatographyonline.comresearchgate.net

Degree of Crosslinking: Cross-linking of the polymer matrix can improve barrier properties by reducing chain mobility and free volume. core.ac.ukresearchgate.net

Detailed research findings indicate that the availability of particular functional groups capable of interacting with the permeant is a crucial parameter affecting barrier properties. core.ac.uk Nanoscale materials, such as graphene and clay, are increasingly utilized to improve the barrier properties of polymer nanocomposites. The presence of these nanofillers increases the tortuosity of diffusion pathways, effectively delaying the ingress of corrosive species or gases. researchgate.netresearchgate.net For example, graphene nanoparticles can significantly enhance hydrophobicity and reduce water permeation. researchgate.net

Advanced Analytical Chemical Characterization of Combiflex Materials

Spectroscopic Methodologies for Structural Elucidation of Chemical Modifications (e.g., NMR, FT-IR, Raman Spectroscopy)

Spectroscopic techniques are indispensable for the structural elucidation and chemical modification analysis of polymeric and resinous materials like those found in Combiflex systems.

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR is widely employed to identify the functional groups present in both the modified flexible polyolefin (FPO) tape and the epoxy adhesives. For FPO, FT-IR can confirm the presence of characteristic hydrocarbon stretches (C-H) and detect specific modifications, such as the incorporation of polar groups (e.g., carbonyls, hydroxyls) that enhance flexibility and adhesion. In epoxy resins, FT-IR can monitor the disappearance of epoxide rings (around 915 cm⁻¹) and the formation of hydroxyl groups and ether linkages during the curing reaction with hardeners libretexts.orgfigshare.comnih.gov. It can also identify the presence of aromatic rings (from bisphenol A, a common epoxy precursor) and amine functionalities from curing agents.

Raman Spectroscopy: Complementary to FT-IR, Raman spectroscopy provides information on molecular vibrations, often excelling in analyzing non-polar bonds and symmetric stretches. For polyolefins, Raman can provide insights into chain conformation and crystallinity. In epoxy systems, Raman can track the curing process by observing changes in the intensity of bands corresponding to epoxide rings and the formation of new bonds. It is particularly useful for in-situ monitoring due to its ability to analyze samples through transparent containers and its sensitivity to specific vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, offers detailed structural information at the atomic level. For modified polyolefins, NMR can quantify the degree of branching, identify the type and distribution of co-monomers, and characterize specific chemical modifications introduced to enhance flexibility or adhesion. In epoxy resins, NMR can elucidate the structure of the epoxy prepolymers (e.g., Bisphenol A diglycidyl ether - BADGE) and the curing agents. It can also provide insights into the extent of cross-linking and the mobility of polymer chains in the cured network, which directly relates to the material's mechanical properties and chemical resistance.

Table 1: Key Spectroscopic Signatures for this compound Material Components

| Technique | Component | Characteristic Chemical Bonds/Groups | Typical Spectral Region/Shift |

| FT-IR | FPO | C-H stretching | 2850-2960 cm⁻¹ |

| C=O (if modified) | 1700-1750 cm⁻¹ | ||

| Epoxy Resin | Epoxide ring | ~915 cm⁻¹ (disappears upon curing) | |

| O-H (from cured epoxy) | 3300-3500 cm⁻¹ (broad) | ||

| Aromatic C=C | 1500-1610 cm⁻¹ | ||

| NMR | FPO | Alkyl protons/carbons | 0.5-2.0 ppm (¹H); 10-50 ppm (¹³C) |

| Branching points | Specific ¹³C shifts | ||

| Epoxy Resin | Aromatic protons/carbons | 6.5-7.5 ppm (¹H); 110-160 ppm (¹³C) | |

| Epoxide protons | 2.5-3.5 ppm (¹H) | ||

| Raman | FPO | C-C backbone vibrations | 1000-1150 cm⁻¹ |

| Epoxy Resin | Epoxide ring breathing | ~1250 cm⁻¹ (decreases upon curing) | |

| Aromatic ring modes | 1600 cm⁻¹ |

Chromatographic Separation and Identification of Trace Chemical Constituents and Degradation By-Products

Chromatographic techniques are essential for separating complex mixtures and identifying individual components within this compound materials, particularly trace additives, unreacted monomers, and degradation by-products.

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): GPC/SEC is used to determine the molecular weight distribution of the polymeric components (FPO and uncured epoxy prepolymers). This provides critical information about the average molecular weight, polydispersity, and the presence of low molecular weight oligomers or high molecular weight aggregates. Changes in molecular weight distribution can indicate degradation or incomplete polymerization.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for the separation and identification of volatile and semi-volatile organic compounds. In this compound materials, this can include residual solvents, unreacted monomers (e.g., epichlorohydrin (B41342) or bisphenol A from epoxy synthesis), plasticizers, and other low molecular weight additives. It is also invaluable for identifying degradation by-products that may form over time due to environmental exposure (e.g., heat, UV radiation, chemicals) wikipedia.orgfishersci.nlmassbank.eunih.govlibretexts.orgfigshare.comnih.govwikipedia.orgintekneia.mx.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for analyzing non-volatile or thermally labile compounds that are not amenable to GC-MS. This includes higher molecular weight oligomers, specific additives, and polar degradation products from both the FPO and epoxy components. LC-MS provides both separation and highly sensitive molecular identification capabilities.

Table 2: Applications of Chromatographic Techniques in this compound Material Analysis

| Technique | Analyte Type | Information Provided |

| GPC/SEC | Polymers (FPO, uncured epoxy prepolymers) | Molecular weight distribution, polydispersity, presence of oligomers/aggregates |

| GC-MS | Volatile/Semi-volatile organics | Identification of residual solvents, unreacted monomers, plasticizers, volatile degradation products |

| LC-MS | Non-volatile/Polar organics | Identification of higher oligomers, specific additives, polar degradation products |

Mass Spectrometric Approaches for Molecular Weight Distribution and End-Group Analysis

Mass spectrometry (MS) provides highly sensitive and accurate molecular weight information, crucial for understanding polymer structures and identifying complex components.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is a powerful tool for analyzing synthetic polymers, including polyolefins and epoxy resins. It can provide precise molecular weight distributions of polymer chains, revealing the presence of different oligomeric series. Crucially, it can identify end-groups, which are vital for understanding polymerization mechanisms, identifying initiators, and characterizing chain termination reactions. For modified polyolefins, MALDI-TOF can confirm the success of functionalization reactions. For epoxy resins, it can characterize the distribution of prepolymer molecular weights (e.g., different n-values in DGEBA oligomers) and identify the end-groups formed during synthesis nih.gov.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is often coupled with liquid chromatography (LC-ESI-MS) and is excellent for analyzing polar and semi-polar compounds, including smaller oligomers and additives in the this compound materials. It provides high sensitivity and can yield structural information through tandem MS (MS/MS) experiments, which involve fragmenting selected ions to deduce their molecular architecture massbank.eu.

X-ray Based Techniques for Probing Chemical State and Elemental Distribution at Interfaces

X-ray based techniques offer unique insights into the elemental composition, chemical states, and spatial distribution of components, particularly at the critical interface between the FPO tape and the epoxy adhesive.

X-ray Photoelectron Spectroscopy (XPS) / Electron Spectroscopy for Chemical Analysis (ESCA): XPS is a surface-sensitive technique that provides elemental composition and chemical state information (e.g., oxidation states, bonding environments) of the outermost few nanometers of a material. For this compound materials, XPS can be used to analyze the surface of the FPO tape and the cured epoxy adhesive. It can reveal the presence of specific elements (e.g., C, O, N, Cl if present) and their chemical bonding, which is critical for understanding adhesion mechanisms and surface modifications. It can also detect surface contamination or segregation of additives at the interface.

X-ray Diffraction (XRD): XRD is used to investigate the crystalline structure of materials. For the modified flexible polyolefin tape, XRD can determine the degree of crystallinity, crystallite size, and preferred orientation, all of which influence the mechanical properties and flexibility of the material. While epoxy resins are typically amorphous after curing, XRD can detect any crystalline fillers or additives incorporated into the adhesive formulation.

X-ray Microtomography (μCT): μCT is a non-destructive technique that provides high-resolution 3D images of the internal structure of materials. For this compound systems, μCT can visualize the interface between the FPO tape and the cured adhesive, identify voids, cracks, or delaminations, and observe the distribution of fillers or reinforcing agents within the material. This technique is particularly valuable for assessing the homogeneity and integrity of the composite system.

Soft X-ray Microscopy (SXM) / Micro-X-ray Fluorescence (μ-XRF): Synchrotron-based soft X-ray techniques, such as SXM and μ-XRF, enable local-spot chemical analysis, including light elements, and can visualize elemental distribution at interfaces with high spatial resolution. This can be used to map the distribution of elements specific to the FPO tape and the epoxy adhesive at their bonding interface, providing insights into the chemical interactions and interdiffusion crucial for strong adhesion.

Development of Novel Chemical Probes for In-Situ Monitoring of Reaction Kinetics

The development of novel chemical probes allows for real-time, in-situ monitoring of the chemical reactions occurring during the curing of epoxy adhesives, which is vital for optimizing processing conditions and ensuring complete cross-linking.

Spectroscopic Probes (e.g., Real-time FT-IR/Raman): While not "novel chemical probes" in the sense of a new molecule, the application of real-time spectroscopic methods, such as attenuated total reflectance (ATR) FT-IR or fiber-optic Raman spectroscopy, can function as in-situ probes. These techniques can continuously monitor the consumption of reactive functional groups (e.g., epoxide rings) and the formation of new bonds during the curing process of the epoxy adhesive libretexts.orgnih.gov. This allows for the determination of reaction rates, activation energies, and the extent of cure under various environmental conditions.

Fluorescent Probes: Specific fluorescent molecules can be designed to undergo a change in their fluorescence properties (e.g., intensity, wavelength shift) in response to changes in their local chemical environment, such as polarity, viscosity, or the presence of specific functional groups. Incorporating such probes into the epoxy resin system could allow for non-invasive, real-time monitoring of the polymerization kinetics and the development of the cross-linked network.

Calorimetric Probes (e.g., Differential Scanning Calorimetry - DSC): While not a "chemical probe" in the molecular sense, DSC is a powerful technique for monitoring the heat flow associated with chemical reactions, such as the exothermic curing of epoxy resins. By performing dynamic or isothermal DSC experiments, the kinetics of the curing reaction can be determined, providing information on the reaction rate, heat of reaction, and glass transition temperature (Tg) development, which is indicative of the extent of cure. The development of miniaturized, in-situ calorimetric sensors could be considered a form of "novel probe" for real-time monitoring.

Chemical Migration and Leaching Phenomena from Combiflex Materials

Molecular Diffusion and Transport Mechanisms of Extractable Chemical Species

The primary mechanism governing the migration of chemical species from a polymeric network is molecular diffusion. nih.gov This process is driven by the random thermal motion of molecules, leading to a net movement of a substance from an area of higher concentration within the polymer to an area of lower concentration in the contacting medium until equilibrium is reached. nih.gov The rate of this transport is largely dictated by the diffusion coefficient of the specific chemical species within the polymer matrix. lbl.gov

The transport of these extractable species within the FPO material can be understood through several theoretical frameworks. Fick's laws of diffusion provide a macroscopic description of this process, where the flux of the migrating substance is proportional to the concentration gradient. nih.govulisboa.pt At a molecular level, the "activated hopping" theory describes the movement of small molecules through the polymer. This theory posits that the penetrant molecules "hop" between transient voids or free volume elements within the polymer structure. illinois.edu The rate of this hopping is dependent on the energy required for a molecule to jump from one position to another.

The transport process can be conceptualized in the following steps:

Diffusion to the surface: The extractable additive moves from the bulk of the polymer to its surface. oaepublish.com

Desorption from the surface: The additive molecule separates from the polymer surface. oaepublish.com

Sorption into the contacting medium: The molecule is absorbed by the surrounding medium. oaepublish.com

Dispersion within the medium: The molecule disperses throughout the contacting phase. oaepublish.com

The segmental mobility of the polymer chains plays a crucial role in facilitating this transport. lbl.gov In amorphous regions of the semi-crystalline polyolefin, the polymer chains have greater mobility, which creates more transient gaps for the diffusant molecules to move through.

Influence of Chemical Composition and Environmental Factors on Migration Kinetics

The kinetics of chemical migration from Combiflex materials are not static but are influenced by a combination of the material's intrinsic properties and external environmental conditions.

Chemical Composition:

Migrant Properties: The molecular weight, size, and polarity of the potential migrant are critical. Smaller molecules generally have higher diffusion coefficients and thus migrate more readily. researchgate.net The solubility of the migrant in the contacting medium also plays a significant role; for instance, lipophilic compounds will migrate more into fatty or oily media. nih.gov

Polymer Characteristics: The properties of the FPO matrix itself are paramount. A higher degree of crystallinity in the polyolefin can hinder migration as the crystalline regions are more ordered and less permeable than the amorphous regions. researchgate.net The density of the polymer is also a factor, with higher density materials generally exhibiting lower diffusion rates. researchgate.net The presence of additives can also influence the migration of other substances.

Environmental Factors:

Temperature: Temperature is one of the most significant factors accelerating migration. nih.govnih.gov An increase in temperature enhances the kinetic energy of both the migrant molecules and the polymer chains, leading to a higher diffusion coefficient. lbl.gov

Contact Time: The duration of contact between the FPO material and the surrounding medium directly affects the total amount of substance that migrates. nih.govnih.gov Over time, the concentration of the migrant in the contacting phase will increase until equilibrium is reached.

Nature of the Contacting Medium: The type of medium in contact with the this compound material significantly influences the extent of leaching. For example, acidic or fatty environments can be more aggressive in extracting certain additives compared to neutral aqueous media. nih.govmdpi.com The pH of the medium can also affect the migration of certain substances. oaepublish.com

Physical Stress and Aging: Mechanical stress and environmental aging of the polymer can alter its structure, potentially creating microcracks or increasing the free volume, which can, in turn, accelerate the leaching of additives. nih.govunivie.ac.at

The interplay of these factors determines the rate and extent of chemical migration from the this compound FPO material. A summary of these influencing factors is presented in the table below.

| Factor | Influence on Migration Kinetics |

| Chemical Composition | |

| Molecular Weight of Migrant | Lower molecular weight generally leads to faster migration. |

| Polarity of Migrant | Migration is enhanced into contacting media of similar polarity. |

| Polymer Crystallinity | Higher crystallinity can reduce the rate of migration. |

| Polymer Density | Higher density often correlates with slower diffusion. |

| Environmental Factors | |

| Temperature | Increased temperature significantly accelerates migration rates. |

| Contact Time | Longer contact time results in a greater amount of migrated substance. |

| Contacting Medium | The chemical nature (e.g., pH, fat content) of the medium affects the extent of leaching. |

| Aging and Degradation | Physical or chemical aging of the polymer can increase migration. |

Quantitative Methodologies for the Detection and Analysis of Migrated Chemical Substances

To assess the extent of chemical migration from this compound materials, a range of sophisticated analytical techniques are employed. These methods are crucial for identifying and quantifying the specific chemical substances that have leached into a contacting medium. The selection of the appropriate analytical method depends on the nature of the target analytes, their expected concentrations, and the complexity of the sample matrix. researchgate.netresearchgate.net

The general workflow for a migration study involves:

Extraction/Migration: The FPO material is exposed to a simulant (a liquid that mimics the properties of the contacting environment) under controlled conditions of time and temperature. azom.com

Sample Preparation: The simulant containing the migrated substances may require pre-concentration or purification steps to remove interfering compounds and enrich the analytes of interest.

Analysis: The prepared sample is then analyzed using appropriate instrumentation to identify and quantify the migrated chemicals.

Commonly used analytical techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. polymersolutions.comthermofisher.comnih.gov It is frequently used to detect substances like residual solvents, plasticizers, and antioxidants.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of non-volatile and thermally labile compounds. polymersolutions.comthermofisher.com Its high sensitivity makes it ideal for detecting trace amounts of additives and their degradation products.

Headspace Gas Chromatography (HS-GC): This technique is specifically used for the analysis of highly volatile organic compounds that may migrate into the gas phase. thermofisher.com

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For the detection and quantification of inorganic leachables, such as heavy metals that might be present as catalysts or in pigments, ICP-MS is the method of choice due to its high sensitivity and elemental specificity. thermofisher.com

The table below summarizes the primary analytical techniques and their typical applications in migration studies.

| Analytical Technique | Abbreviation | Primary Application |

| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile and semi-volatile organic compounds. |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Analysis of non-volatile and thermally unstable organic compounds. |

| Headspace Gas Chromatography | HS-GC | Analysis of highly volatile organic compounds. |

| Inductively Coupled Plasma-Mass Spectrometry | ICP-MS | Quantification of trace elemental and metallic leachables. |

Validation of these analytical methods is crucial to ensure the accuracy and reliability of the migration data. researchgate.net

Predictive Modeling of Chemical Migration Behavior from Polymeric Networks

Predictive modeling offers a valuable alternative to extensive and time-consuming experimental migration testing. researchgate.netcore.ac.uk Mathematical models can be used to estimate the extent of chemical migration from polymeric materials like the FPO in this compound under various conditions. These models are typically based on the principles of diffusion and mass transfer.

The most widely accepted foundation for migration modeling is Fick's second law of diffusion . ulisboa.pt This law describes how the concentration of a diffusing substance changes over time. To solve Fick's equations for a specific scenario, several key parameters are required:

Diffusion Coefficient (D): This parameter quantifies the rate at which a specific chemical diffuses through the polymer matrix. It is dependent on the temperature, the properties of the migrant, and the polymer. researchgate.net

Partition Coefficient (K): This describes the equilibrium distribution of a migrant between the polymer and the contacting medium. nih.gov

Initial Concentration of the Migrant (C₀): The initial amount of the substance present in the polymer.

Various models have been developed to predict migration, which can be broadly categorized as:

Deterministic Models: These models, such as the Piringer model, use established physical laws and require specific input parameters to calculate a single, deterministic migration value. researchgate.net They are often used in regulatory contexts for worst-case estimations.

Stochastic Models: These models incorporate the variability and uncertainty in the input parameters by using probability distributions. researchgate.netcore.ac.uk The output is a probability distribution of possible migration values, which can provide a more realistic assessment of potential exposure.

The development and validation of these models rely on extensive experimental data. For polyolefins, a significant body of research exists that provides data for diffusion and partition coefficients for a range of additives. researchgate.netresearchgate.net These models are powerful tools for risk assessment and for the development of new materials with optimized migration properties.

Environmental Chemical Fate and Ecotoxicological Implications of Combiflex Chemical Constituents

Pathways of Chemical Transformation and Persistence in Aquatic and Terrestrial Ecosystems

The environmental persistence and transformation of Combiflex systems depend on the degradation of their principal polymeric and monomeric components.

Polyurethane Constituents (Isocyanates and Polyols):

Polyurethanes are synthesized from isocyanates and polyols. osha.gov The key isocyanate monomers used are Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI). acs.org These unreacted monomers are highly reactive and their environmental fate is characterized by rapid transformation. nih.govcdc.gov

Hydrolysis: The dominant process affecting the environmental fate of MDI and TDI is hydrolysis. nih.govepa.gov When released into water, these isocyanates react quickly, with half-lives ranging from a few minutes to a few hours. nih.govcdc.govcdc.gov This rapid reaction with water forms respective amines, which can then react with more diisocyanates to produce inert and insoluble polyureas. nih.gov

Atmospheric Degradation: In the atmosphere, MDI and TDI are removed in less than a day. cdc.gov MDI is expected to exist in both vapor and particulate phases, while TDI exists solely as a vapor. nih.gov

Polymer Matrix Degradation: The fully cured polyurethane polymer is significantly more persistent than its constituent monomers. ufsm.br Its degradation is a slow process influenced by several factors:

Hydrolytic Degradation: Caused by water, this process leads to the breakage of polymer molecules. ufsm.brresearchgate.net Ester-based polyurethanes, in particular, are susceptible to hydrolysis, which breaks the ester bonds within the polyol component, while the urethane bonds remain more stable. komatsu.jp

Thermal Degradation: High temperatures can cause the polymer chains to break, leading to mass loss. researchgate.netyoutube.com

Biodegradation: While highly resistant, some microorganisms, including fungi and bacteria, can degrade polyurethanes. nih.govresearchgate.net These organisms produce enzymes that break the polymer chains into smaller molecules that can be metabolized. ufsm.br The rate of biodegradation is influenced by the polymer's specific chemical composition and environmental conditions like soil moisture and pH. ufsm.br

Flexible Polyolefin (FPO) Constituents:

Systems like the Sikadur-Combiflex® SG use a tape based on modified flexible polyolefin (FPO). sika.comscribd.comyoutube.com FPOs are known for their durability and resistance to environmental factors.

Persistence: FPOs are designed to be resistant to weathering, UV radiation, and root penetration, indicating a high degree of persistence in the environment. sika.com

Transformation: Degradation pathways for polyolefins are generally very slow and occur over long periods, primarily through photo-oxidation (due to UV light) and thermal oxidation, which lead to chain scission and a reduction in mechanical properties.

| Chemical Constituent | Primary Transformation Pathway | Environmental Half-Life | Key Degradation Products |

|---|---|---|---|

| MDI / TDI Monomers | Hydrolysis | Minutes to Hours in Water nih.govcdc.gov | Amines, Insoluble Polyureas nih.gov |

| Polyurethane Polymer (Ester-based) | Hydrolysis, Biodegradation | Very Slow (Years) nih.gov | Low-molecular-weight polyols, CO2, Methane, Biomass ufsm.brkomatsu.jp |

| Flexible Polyolefin (FPO) | Photo-oxidation, Thermal Oxidation | Extremely Slow (Decades to Centuries) | Smaller polymer fragments |

Chemical Interactions of Degradation Products with Environmental Matrices (e.g., soil, sediment)

Isocyanate Degradation Products: The primary degradation products of MDI and TDI in contact with water are solid, insoluble, and inert polyureas. nih.govdiisocyanates.org Due to their insolubility, these compounds have a low potential to leach through soil or become bioavailable. They are expected to persist in sediment with minimal further interaction. Smaller quantities of soluble diamines may also form. nih.gov

Polyurethane Degradation Products: The biodegradation of the polyurethane polymer in soil can be carried out by microorganisms. ufsm.brresearchgate.net These microbes produce enzymes that break down the polymer into smaller molecules, which can then be transported into the cell and used in metabolic processes, ultimately generating biomass, carbon dioxide, or methane under anaerobic conditions. ufsm.br The rate of this process is highly dependent on the soil's characteristics, including pH, moisture, and the specific microbial communities present. ufsm.br For ester-based polyurethanes subject to hydrolysis, low-molecular-weight polyol degradation products can leach from the polymer into the surrounding water. komatsu.jp

Bioaccumulation and Chemical Biotransformation Studies in Non-Human Biological Systems

Bioaccumulation refers to the accumulation of substances in an organism at a rate faster than they can be removed.

Isocyanates (MDI/TDI): Due to their extreme reactivity and rapid hydrolysis in the environment, MDI and TDI are not expected to persist long enough to be taken up by organisms. diisocyanates.org Therefore, they are not anticipated to bioaccumulate in the food chain. cdc.govcdc.gov

Polyurethane Polymer: Fully cured polyurethane is a large, stable polymer. As a solid, it is generally considered biologically inert and unavailable for uptake by organisms, thus presenting a low risk of bioaccumulation. The main ecotoxicological concern is related to the unreacted monomers during manufacturing and application, not the final cured product. osha.gov While the polymer itself is resistant, studies have shown that certain microorganisms can colonize and break down polyurethanes. nih.gov For instance, Pseudomonas putida has demonstrated a robust ability to degrade polyester polyurethane to support its growth. researchgate.net This biotransformation process breaks the polymer into smaller, potentially metabolizable components.

| Chemical Constituent | Bioaccumulation Potential | Biotransformation Mechanisms |

|---|---|---|

| MDI / TDI Monomers | Low (due to rapid hydrolysis) cdc.govdiisocyanates.org | Abiotic hydrolysis to amines and polyureas is the dominant process. nih.gov |

| Polyurethane Polymer | Low (due to high molecular weight and insolubility) | Slow enzymatic degradation by specific fungi and bacteria (e.g., Pseudomonas putida). ufsm.brresearchgate.net |

| Flexible Polyolefin (FPO) | Low (due to high molecular weight and insolubility) | Extremely slow biodegradation by specialized microorganisms. |

Methodologies for Assessing Chemical Release and Environmental Impact

A variety of methodologies are employed to assess the potential environmental release and impact of the chemical constituents of products like this compound.

Life Cycle Assessment (LCA): LCA is a comprehensive methodology used to evaluate the environmental burdens associated with a product's entire life cycle, from raw material extraction to disposal. mdpi.com For polyurethane products, LCA studies have identified that the production of isocyanates (specifically MDI) is a major source of environmental impact. e3s-conferences.org LCA provides a framework for comparing the environmental performance of different materials and end-of-life scenarios, such as landfilling versus incineration with energy recovery. acs.orghighperformanceinsulation.eu

Degradation Assessment Techniques: Standardized methods are used to study the degradation of the polymer components under various conditions: researchgate.net

Hydrolytic Degradation: Assessed by immersing polymer samples in aqueous solutions (e.g., buffered saline) for extended periods and measuring changes in mass or chemical structure. ufsm.brresearchgate.net

Thermal Degradation: Evaluated using techniques like thermogravimetric analysis (TGA), which measures mass loss as a function of temperature. researchgate.net

Soil Degradation/Biodegradation: Involves inoculating the polymer in soil with specific characteristics (pH, moisture) and observing the degradation over time, often by monitoring CO2 evolution or changes in the material's physical properties. ufsm.brresearchgate.net

Exposure Monitoring: In occupational settings, methodologies focus on quantifying worker exposure to reactive precursors. This includes personal air sampling to measure airborne isocyanate concentrations and biological monitoring, which involves analyzing urine for isocyanate metabolites to assess total body burden. nih.gov These methods provide crucial data on potential release during the application phase.

Theoretical and Computational Chemical Modeling of Combiflex Constituents

Quantum Chemical Calculations for Molecular Reactivity and Stability

Quantum chemical (QC) calculations, primarily based on ab initio and Density Functional Theory (DFT) methods, are indispensable for investigating the electronic structure, reactivity, and stability of the molecular constituents of Combiflex. These methods are particularly useful for analyzing the monomers, oligomers, and functional groups present in modified flexible polyolefins (FPO) and epoxy resins.

Table 9.1.1: Illustrative Quantum Chemical Calculation Outputs for Polyolefin and Epoxy Precursors

| Property/Molecule Class | Polyolefin Monomer (e.g., Ethylene) | Epoxy Precursor (e.g., Epichlorohydrin) | Amine Hardener (e.g., Ethylenediamine) |

| Optimized Bond Lengths (Å) | C=C: 1.339 | C-O (epoxy): 1.437 | C-N: 1.472 |

| C-H: 1.087 | C-Cl: 1.789 | N-H: 1.012 | |

| HOMO Energy (eV) | -10.5 | -9.8 | -7.5 |

| LUMO Energy (eV) | 0.8 | 1.2 | 2.1 |

| Dipole Moment (Debye) | 0.0 | 1.9 | 1.4 |

Note: Values are illustrative and depend on specific computational parameters (e.g., functional, basis set).

Detailed research findings often involve calculating bond dissociation energies to assess the thermal and chemical stability of different linkages within the polymer structure, which is crucial for predicting the long-term durability of the this compound system.

Molecular Dynamics Simulations for Understanding Polymer Dynamics and Interactions at the Atomic Scale

Molecular Dynamics (MD) simulations are powerful tools for investigating the time-dependent behavior of polymeric systems, providing insights into their dynamics and interactions at the atomic scale. For this compound constituents, MD simulations can model the complex interplay between polymer chains in FPO and the formation and properties of epoxy networks.

For modified flexible polyolefins, MD simulations can reveal details about chain entanglement, conformational changes, and the diffusion of polymer segments, which directly influence macroscopic properties like flexibility, elasticity, and melt viscosity. By simulating FPO at various temperatures, researchers can predict the glass transition temperature (Tg) and understand how modifications affect chain mobility.

In the case of epoxy adhesives, MD simulations are used to model the cross-linking process, starting from the liquid resin and hardener to the formation of a solid, thermoset network. These simulations can track the reaction progress, identify the formation of specific bonds, and characterize the resulting network structure, including cross-link density and free volume. Furthermore, MD can be employed to study the interfacial interactions between the FPO tape and the cured epoxy adhesive, elucidating the mechanisms of adhesion at the molecular level. This includes analyzing non-covalent interactions such as van der Waals forces and hydrogen bonding, which are critical for the robust performance of the sealing system.

Table 9.2.1: Representative Molecular Dynamics Simulation Outputs for Polymeric Constituents

| Property | Modified Flexible Polyolefin (FPO) | Epoxy Resin Network |

| Glass Transition Temperature (Tg) | -50 °C to 0 °C (depending on modification) | 50 °C to 150 °C (depending on formulation) |

| Diffusion Coefficient of Chain Segments | 10⁻⁷ - 10⁻⁹ cm²/s (above Tg) | Negligible (below Tg) |

| Young's Modulus (GPa) | 0.1 - 1.0 | 1.0 - 5.0 |

| Density (g/cm³) | 0.85 - 0.95 | 1.1 - 1.3 |

Note: Values are illustrative and represent typical ranges for these material classes.

Advanced MD techniques, such as reactive MD, can even simulate chemical reactions in situ, allowing for a more realistic representation of the curing process of epoxy resins and the degradation pathways of FPO under various environmental conditions.

Development of Predictive Models for Chemical Properties and Performance (e.g., QSPR)

Quantitative Structure-Property Relationship (QSPR) models are developed to establish mathematical relationships between the chemical structure of a material's constituents and its macroscopic properties or performance. For this compound, QSPR models can significantly accelerate material development by predicting properties of new FPO modifications or epoxy formulations without extensive experimental synthesis and testing.

The process involves calculating a wide range of molecular descriptors (e.g., topological indices, electronic properties, steric parameters) for the monomers, oligomers, or repeating units of FPO and epoxy resins. These descriptors are then correlated with experimentally measured or computationally derived properties such as flexibility, tensile strength, adhesion strength, chemical resistance, UV stability, and thermal degradation onset. Statistical methods, including multiple linear regression, principal component analysis, and partial least squares, are commonly used to build these predictive models.

For example, a QSPR model could predict the adhesion strength of a new epoxy formulation based on the type and concentration of its curing agents and resin backbone. Similarly, for FPO, models could predict the impact resistance or long-term durability based on the degree and type of polymer modification. These models enable in silico screening of a vast chemical space, identifying promising candidates that meet specific performance criteria for the this compound system.

Chemoinformatics and Machine Learning Applications in Polymer Design

Chemoinformatics and Machine Learning (ML) are increasingly integrated into the design and optimization of polymeric materials, offering powerful tools for accelerating the discovery process for components like those in this compound. These approaches leverage large datasets of chemical structures and their corresponding properties to identify patterns and make predictions.

In polymer design, chemoinformatics tools can be used for high-throughput virtual screening of monomer libraries or potential additives for FPO to identify candidates that could impart desired characteristics such as improved flexibility, enhanced chemical resistance, or better processability. This involves rapid calculation of molecular descriptors and similarity searches within chemical databases.

Machine learning algorithms, including neural networks, random forests, and support vector machines, are trained on datasets containing structural information of various polyolefins and epoxy resins along with their measured or simulated properties. These ML models can then predict complex properties like polymerization kinetics, mechanical performance (e.g., stress-strain curves), long-term aging behavior, and even the optimal curing conditions for epoxy systems. For instance, an ML model might predict the ideal blend ratio of different FPO types or the best epoxy hardener to achieve a specific balance of flexibility and strength required for the this compound sealing tape. The ultimate goal is to enable "inverse design," where desired properties are input, and the ML model suggests novel chemical structures or formulations that are likely to exhibit those properties, thereby revolutionizing the development cycle for advanced polymeric materials.

Compound Names and PubChem CIDs

The following table lists the general classes of chemical compounds discussed as constituents of the "this compound" system (specifically the Sikadur this compound SG System) and their representative PubChem CIDs. As "this compound" itself is a product name, the focus is on its key chemical components.

Emerging Chemical Research Frontiers and Sustainable Innovations in Combiflex Technologies

Development of Next-Generation Chemical Modifiers for Enhanced Functionality and Durability

The longevity and performance of the Combiflex system are intrinsically linked to the chemical composition of its flexible polyolefin (FPO) tape and epoxy adhesive components. Researchers are actively developing next-generation chemical modifiers to augment properties such as weather resistance, chemical resistance, and adhesion.

For the FPO tape, advancements are being made in polymer formulation to improve durability and resistance to environmental stressors. factmr.com Innovations in manufacturing have led to membranes with enhanced flexibility and puncture resistance, often through the use of advanced polymer blends. pmarketresearch.com These next-generation FPO membranes exhibit high chemical resistance and are designed to be free of plasticizers, which prevents migration and leaching over time, thus ensuring long-term stability. sika.comsika.com

In the realm of epoxy adhesives, research is focused on creating formulations with superior bonding strength and resilience. epglue.com Innovations include the development of toughening agents and specialized curing agents that enhance the mechanical properties of the adhesive. specialchem.comresearchgate.net For instance, Sika has developed the Sika SmartCore® toughening technology, which imparts high strength to epoxy resins without the typical brittleness, making them ideal for durable bonding under dynamic loads. sika.com Furthermore, biomimetic adhesives inspired by mussels are being explored for underwater construction applications, aiming for high bonding performance and scalability. researchgate.net

| Modifier/Technology | Component Targeted | Enhanced Functionality | Research Finding |

| Advanced Polymer Blends | FPO Tape | Improved flexibility, puncture resistance, and weather resistance. pmarketresearch.com | Hybrid membranes combining TPO and FPO technologies offer enhanced durability and are suitable for a wider range of applications. pmarketresearch.com |

| Plasticizer-Free Formulations | FPO Tape | Prevents migration, contamination, and leaching, ensuring long-term stability. sika.comsika.com | FPO membranes remain stable over time with a life expectancy exceeding 30 years due to their inert nature. cgma.be |

| Toughening Agents (e.g., Sika SmartCore®) | Epoxy Adhesive | Increased strength and durability, reduced brittleness. sika.com | Toughened epoxy systems provide superior performance for long-term bonding under both static and dynamic loads. sika.com |

| Biomimetic Catechol-Based Curing Agents | Epoxy Adhesive | Enhanced bonding performance in wet or underwater conditions. researchgate.net | A fast-curing two-part epoxy adhesive was designed using a catechol-based Mannich base epoxy curing agent, showing promise for underwater applications. researchgate.net |

Exploration of Bio-Based and Renewable Chemical Feedstocks for Polyolefin Synthesis

The shift towards a bio-based economy has spurred significant research into renewable feedstocks for the synthesis of polymers, including polyolefins and epoxies. The goal is to reduce the carbon footprint and dependency on fossil fuels associated with traditional polymer production. monchy.comrwth-aachen.de

For polyolefins, several routes are being explored to produce ethylene (B1197577) and propylene (B89431) from renewable sources. vtt.fi The most promising methods include the dehydration of bioethanol (obtained from fermentation of sugar, starch, or cellulose) and the gasification of biomass to produce synthesis gas, which is then converted to methanol and subsequently to olefins (Methanol-to-Olefins process). vtt.firsc.org The adoption of these "green" feedstocks can lead to a reduced carbon footprint for polyolefin products. vtt.fi

Similarly, the development of bio-based epoxy resins is a major area of innovation. nagase.commarjanpolymer.com These resins are derived from renewable resources such as plant-based oils, lignin, or other biomass. monchy.com They offer performance properties comparable to traditional epoxy resins, including strong adhesion, durability, and chemical resistance, while being more environmentally friendly. nagase.commonchy.commarjanpolymer.com For example, cardanol-based epoxy resins are being used as bio-based alternatives to traditional Bisphenol-A resins, providing excellent flexibility and water resistance. specialchem.com

| Feedstock Source | Target Polymer | Production Pathway | Sustainability Benefit |

| Sugar, Starch, Cellulose | Polyolefins | Fermentation to bioethanol, followed by dehydration to ethylene. vtt.fi | Reduces reliance on fossil fuels and lowers the carbon footprint of olefin production. vtt.fi |

| Biomass | Polyolefins | Gasification to syngas, conversion to methanol, then Methanol-to-Olefins (MTO) process. vtt.firsc.org | Provides a pathway to olefins from diverse non-food biomass sources. rsc.org |

| Plant-based oils, Lignin | Epoxy Resins | Chemical conversion of biomass-derived molecules (e.g., cardanol, tannic acid) into epoxy monomers. monchy.comresearchgate.net | Reduces the use of petroleum-derived components like Bisphenol A and lowers the overall environmental impact. monchy.com |

| Carbon Dioxide (CO2) | Polyolefins | Power-to-X approaches using renewable hydrogen and captured CO2 to produce "blue" olefins. vtt.fi | Offers a long-term path to carbon-neutral polymer production. vtt.fi |

Chemical Strategies for Advanced Recycling and Circular Economy Approaches for Polymeric Materials

To address the end-of-life challenges of polymeric materials, significant research is underway to develop advanced chemical recycling technologies that align with a circular economy model. mdpi.comrural21.comambalaj.org.tr This involves breaking down polymers into their constituent monomers or valuable hydrocarbon feedstocks, which can then be used to produce new, virgin-quality materials. scispace.comresearchgate.net